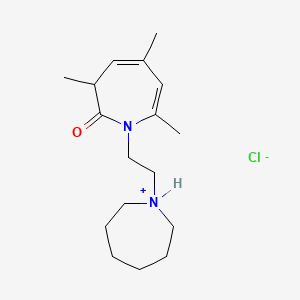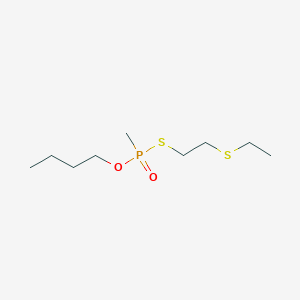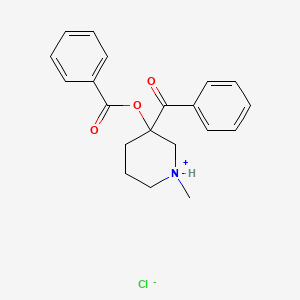
(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzoyl and benzoyloxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzoyl chloride, benzoyl peroxide
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted piperidine derivatives.
Scientific Research Applications
(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: An aromatic heterocycle with a nitrogen atom, used as a precursor in the synthesis of piperidine.
Dihydropyridine: A reduced form of pyridine, often used in the synthesis of piperidine derivatives.
Uniqueness
(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzoyl and benzoyloxyl groups contribute to its reactivity and potential therapeutic applications, setting it apart from simpler piperidine derivatives .
Properties
CAS No. |
33426-97-0 |
|---|---|
Molecular Formula |
C20H22ClNO3 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(3-benzoyl-1-methylpiperidin-1-ium-3-yl) benzoate;chloride |
InChI |
InChI=1S/C20H21NO3.ClH/c1-21-14-8-13-20(15-21,18(22)16-9-4-2-5-10-16)24-19(23)17-11-6-3-7-12-17;/h2-7,9-12H,8,13-15H2,1H3;1H |
InChI Key |
IXUBQARUVFRFLU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



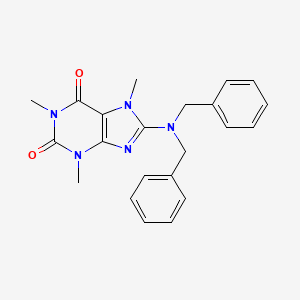
![Butyric acid (6S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxy-acetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester](/img/structure/B13735483.png)
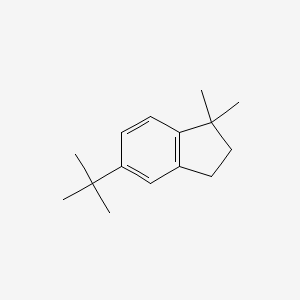
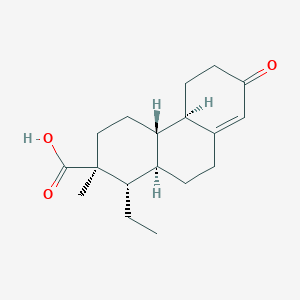
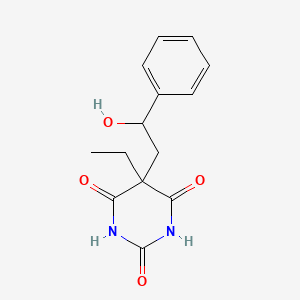
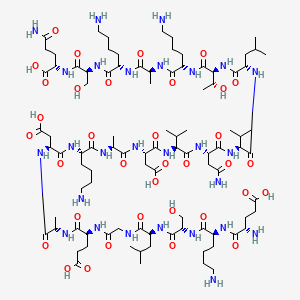


![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
